molecular formula C23H22N2O6S B2505797 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922136-72-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2505797
CAS RN: 922136-72-9
M. Wt: 454.5
InChI Key: HEOXXVOQGNKPLB-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Occurrence and Environmental Impact of Parabens

Parabens, which possess similar ester functionalities, are widely used as preservatives in various products. Studies have shown their ubiquitous presence in aquatic environments due to continuous introduction from consumer products. Despite treatments in wastewater plants, parabens remain at low concentrations in effluents, surface water, and sediments. The presence of phenolic hydroxyl groups in parabens allows them to react readily with free chlorine, forming halogenated by-products, which are more stable and persistent than the parent compounds. Further studies are necessary to understand the toxicity of these by-products (Haman et al., 2015).

Antioxidant Capacity and Reaction Pathways

The ABTS radical cation-based assays, used to determine antioxidant capacity, involve reaction pathways where certain antioxidants can form coupling adducts with ABTS•+. This coupling is specific for certain antioxidants and can lead to further oxidative degradation, forming hydrazindyilidene-like and/or imine-like adducts. Although these assays are widely used, questions about their application and specificity remain, necessitating further research to understand the contributions of specific reactions to the total antioxidant capacity (Ilyasov et al., 2020).

Flame Retardants and Their Occurrence

Studies on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlight their increasing application and the associated need for research on their occurrence, environmental fate, and toxicity. The review underscores the prevalence of certain NBFRs like EH-TBB, BEH-TEBP, DBDPE, and BTBPE, and raises concerns about others like HBB, PBT, TBX, DBE-DBCH, and TBBPA-BDBPE. The review connects data from the European Chemical Association on NBFRs with scientific information, revealing significant knowledge gaps and emphasizing the need for optimized analytical methods and further research on emission sources and potential leaching (Zuiderveen et al., 2020).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. Unfortunately, the mechanism of action for this specific compound is not mentioned in the available sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for this compound is not provided in the available sources .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)16-10-12-21(29-2)22(14-16)30-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOXXVOQGNKPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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